3-(哌嗪-2-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

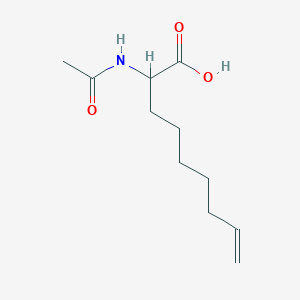

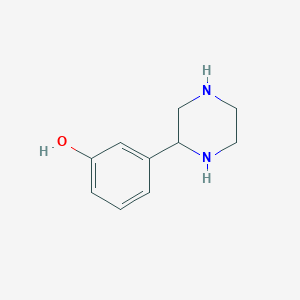

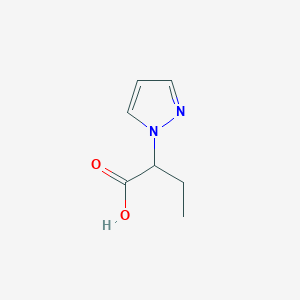

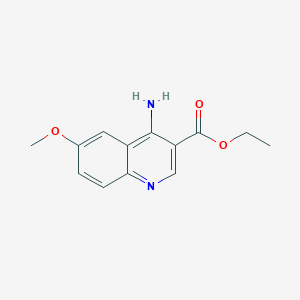

“3-(Piperazin-2-yl)phenol” is a chemical compound with the molecular formula C10H14N2O . It is a member of the piperazine class of compounds, which are widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-(Piperazin-2-yl)phenol”, has been the subject of numerous studies. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-(Piperazin-2-yl)phenol” consists of a phenol group attached to a piperazine ring . The exact mass of the molecule is 178.110613074 g/mol .Chemical Reactions Analysis

Piperazine derivatives, including “3-(Piperazin-2-yl)phenol”, can undergo a variety of chemical reactions. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

“3-(Piperazin-2-yl)phenol” has a molecular weight of 178.23 g/mol, a topological polar surface area of 44.3 Ų, and a complexity of 163 . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .科学研究应用

Chemical Properties and Synthesis

“3-(Piperazin-2-yl)phenol” is a compound with the molecular formula C10H14N2O and a molecular weight of 178.24 g/mol . It is also known by several synonyms, including “3-piperazin-1-yl phenol”, “1-3-hydroxyphenyl piperazine”, and “3-1-piperazinyl phenol” among others . The compound is sensitive to air and recommended to be stored under argon at ambient temperatures .

Role in Drug Design

Piperidine derivatives, which include “3-(Piperazin-2-yl)phenol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines, including “3-(Piperazin-2-yl)phenol”, have been extensively studied . Recent scientific advances have led to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Synthesis of Piperazine Derivatives

“3-(Piperazin-2-yl)phenol” can be used in the synthesis of 2-substituted piperazines . This transformation can be performed in the presence of an organic photocatalyst, leading to the desired products in good to high yields .

作用机制

Target of Action

The primary targets of 3-(Piperazin-2-yl)phenol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological and psychological processes.

Mode of Action

3-(Piperazin-2-yl)phenol acts as a triple reuptake inhibitor, simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the post-synaptic receptors, enhancing their signaling .

Biochemical Pathways

The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can affect various biochemical pathways. For instance, enhanced serotonin signaling can influence mood regulation, sleep, and appetite. Increased norepinephrine levels can affect attention and response to stress, while elevated dopamine levels can impact reward, motivation, and movement .

Result of Action

The inhibition of SERT, NET, and DAT by 3-(Piperazin-2-yl)phenol leads to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can result in enhanced neurotransmission and potentially beneficial effects on mood, attention, motivation, and other processes influenced by these neurotransmitters .

Action Environment

The action, efficacy, and stability of 3-(Piperazin-2-yl)phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability and its interactions with its targets .

安全和危害

未来方向

The development of new analogs of bioactive heterocyclic compounds, such as “3-(Piperazin-2-yl)phenol”, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing structurally modified piperazine derivatives and evaluating their drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

属性

IUPAC Name |

3-piperazin-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVTGUMDABITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587673 |

Source

|

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773795-54-3 |

Source

|

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)